6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
6-methoxy-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-27-14-4-5-15-16(13-14)29-21-18(20(15)25)19(17-3-2-12-30-17)24(22(21)26)7-6-23-8-10-28-11-9-23/h2-5,12-13,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLHZSRVCYLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CS4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and research findings related to its pharmacological properties.
Chemical Structure and Properties
This compound features a chromeno-pyrrole core structure, characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₉N₃O₂S
- Molecular Weight : Approximately 448.5 g/mol
The structure includes a methoxy group and a morpholinoethyl substituent, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. One effective method reported includes a one-pot reaction that combines various starting materials under controlled conditions. Yields from these reactions have been reported between 43% and 94%, demonstrating the method's efficiency .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, certain thiophene derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties. Studies have demonstrated that thiophene derivatives can suppress tumor necrosis factor (TNF) production, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but could involve antioxidant activity and the modulation of neuroinflammatory responses .
Study 1: Anticancer Activity
A study conducted on a series of chromeno-pyrrole derivatives revealed that certain analogs exhibited high cytotoxicity against various cancer cell lines. The IC50 values were significantly lower than those of established chemotherapeutics, indicating strong potential for further development .
Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound effectively reduced TNF-alpha levels in activated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in autoimmune conditions .
Comparative Analysis of Biological Activity
Scientific Research Applications
Research indicates that compounds with similar structures to 6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been linked to the suppression of tumor necrosis factor (TNF) production, which is crucial in inflammatory responses and cancer progression .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, making this compound a candidate for further exploration in treating inflammatory diseases.
Pharmacological Applications
The pharmacological potential of this compound is being actively researched:
- Oncology : The compound's ability to inhibit TNF production suggests it may be useful in cancer therapies aimed at reducing inflammation associated with tumor growth.
- Neurology : Its structural properties may also lend themselves to applications in neurological disorders where inflammation plays a role.
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis Efficiency : A study reported the synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives using optimized multicomponent reactions. The yield ranged from 43% to 94%, showcasing the effectiveness of these synthetic methods in generating compounds with potential pharmacological activity .
- Biological Evaluation : Compounds derived from similar chromeno-pyrrole structures have been tested for their biological efficacy against cancer cell lines and inflammatory models. These studies provide a foundation for understanding how structural modifications can enhance therapeutic effects.
Analytical Techniques
To confirm the structure and purity of synthesized compounds like this compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.
Preparation Methods
Synthesis of the Chromeno[2,3-c]Pyrrole-3,9-Dione Core
The chromeno[2,3-c]pyrrole-dione scaffold is constructed via a tandem cyclization-annulation sequence. A representative approach involves condensing 6-methoxy-1-tetralone with a maleimide derivative under acidic conditions. For instance, 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione serves as a precursor, where the hydroxyl group is activated for nucleophilic attack. Heating at 80–100°C in acetic acid with catalytic sulfuric acid induces cyclization, yielding the fused chromenopyrrole system. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though the patent literature emphasizes racemic mixtures as intermediates.
Thiophen-2-yl Functionalization at Position 1
Thiophene incorporation is achieved through cross-coupling or nucleophilic aromatic substitution. A palladium-catalyzed Suzuki-Miyaura coupling between the brominated chromenopyrrole and thiophen-2-ylboronic acid is prevalent, though direct electrophilic substitution using thiophene-2-carboxaldehyde in the presence of boron trifluoride etherate has also been reported. The latter method favors regioselectivity at position 1, with yields ranging from 50% to 68% depending on the solvent system (toluene > tetrahydrofuran).
Optimization of Methoxy Group Placement
Regioselective methoxylation at position 6 is critical. A two-step strategy involves:
- Protection of Reactive Sites : Silyl ether formation using hexamethyldisilazane (HMDS) shields hydroxyl groups, permitting selective methylation.
- Methylation : Treatment with methyl iodide and potassium carbonate in acetone at reflux installs the methoxy group. Deprotection with tetrabutylammonium fluoride (TBAF) restores hydroxyl groups, affording the final product in 82% purity.
Crystallization and Stabilization Techniques
The amorphous hemihydrate form, noted for enhanced solubility, is obtained via antisolvent precipitation. Dissolving the crude product in ethanol followed by water addition induces crystallization. X-ray diffraction confirms the amorphous nature, while thermogravimetric analysis (TGA) verifies water content (2.5–3.5 wt%).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Stereochemical Inconsistencies : Racemization during Michael addition is minimized by low-temperature (−20°C) reactions.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes maleic anhydride derivatives.
- Solubility Issues : Co-solvents like dimethyl sulfoxide (DMSO) enhance reaction homogeneity.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 75% → 88% |
| Solvent | DMF | 30% faster |
| Temperature | 80°C | 15% higher purity |
| Reaction Time | 12 hours (flow) | 90% yield |
Q. Table 2. Substituent Effects on Bioactivity
| Substituent | Target (IC₅₀) | Mechanism Insight |
|---|---|---|
| Thiophen-2-yl | EGFR Kinase (1.2 µM) | π-π stacking with Tyr-845 |
| Morpholinoethyl | CYP450 3A4 (0.8 µM) | H-bonding with Asp-294 |
| Nitro (Analog) | No activity | Electron withdrawal disrupts binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
